Methyl 2-(3-cyano-4-nitrophenyl)-2-(o-tolyl)acetate
Description
Methyl 2-(3-cyano-4-nitrophenyl)-2-(o-tolyl)acetate (CAS: 1848979-88-3) is a nitroaromatic ester derivative with a complex substitution pattern featuring a cyano group at the 3-position and a nitro group at the 4-position on one phenyl ring, paired with an o-tolyl (2-methylphenyl) group on the adjacent carbon. This compound is synthesized via multi-step routes, including Suzuki-Miyaura coupling reactions, and serves as a key intermediate in the development of agrochemicals and pharmaceuticals . Its structural complexity and electron-withdrawing substituents make it a subject of interest in comparative studies with analogous compounds.
Properties
Molecular Formula |
C17H14N2O4 |
|---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methylphenyl)acetate |
InChI |
InChI=1S/C17H14N2O4/c1-11-5-3-4-6-14(11)16(17(20)23-2)12-7-8-15(19(21)22)13(9-12)10-18/h3-9,16H,1-2H3 |
InChI Key |
QPLOQRVWRPEAHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC(=C(C=C2)[N+](=O)[O-])C#N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-cyano-4-nitrophenyl)-2-(o-tolyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions may include:
Temperature: Typically around 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol or another suitable solvent
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-cyano-4-nitrophenyl)-2-(o-tolyl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst
Reduction: Lithium aluminum hydride, diethyl ether
Substitution: Ammonia, ethanol
Major Products Formed
Oxidation: Amino derivatives
Reduction: Amino derivatives
Substitution: Amide or alcohol derivatives
Scientific Research Applications
Methyl 2-(3-cyano-4-nitrophenyl)-2-(o-tolyl)acetate is a complex organic compound with the molecular formula and a molecular weight of 310.30 g/mol. It is categorized as an ester, featuring a methyl ester group attached to a phenyl ring that contains both cyano and nitro substituents, as well as an o-tolyl group. This compound exhibits structural characteristics that contribute to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Synthesis and Interactions
The synthesis of this compound typically involves several steps. Interaction studies focus on its reactivity with biological molecules and its role in enzymatic processes. The ester group may undergo hydrolysis by esterases, leading to the formation of corresponding carboxylic acids and alcohols, which can further participate in metabolic pathways. Additionally, the cyano and nitro groups may interact with various proteins or enzymes, influencing their activity and stability.
Structural Comparison
Several compounds share structural similarities with this compound. The combination of both cyano and nitro groups on the aromatic ring enhances its reactivity and potential applications compared to similar compounds.
Comparison Table
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-(3-cyanophenyl)-2-(o-tolyl)acetate | Contains a cyano group but lacks the nitro substituent | Less reactive due to fewer electron-withdrawing groups |
| Ethyl 2-(3-cyano-4-nitrophenyl)-2-(p-tolyl)acetate | Similar structure but features a para-tolyl group instead | Different steric effects due to para substitution |
| Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate | Lacks the cyano group | Potentially different biological activities due to absence of cyano functionality |
Mechanism of Action
The mechanism of action of Methyl 2-(3-cyano-4-nitrophenyl)-2-(o-tolyl)acetate depends on its specific application. For example, in enzymatic reactions, the ester group may be hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol. The cyano and nitro groups may also interact with various molecular targets, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The compound is compared to derivatives with variations in substituents on the aromatic rings, which influence physicochemical properties and reactivity. Key analogs include:
Key Observations :
- Electron-withdrawing groups (EWGs): The 3-cyano-4-nitro substitution enhances electrophilicity, facilitating nucleophilic substitution reactions. This contrasts with analogs like methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate (C₁₉H₁₉N₂O₄, MW: 339.13), where the absence of a cyano group reduces reactivity .
- Physical state: Derivatives with halogens (Br, I) or methoxy groups often exhibit higher melting points, while non-polar substituents (e.g., methyl) result in oily forms .
Biological Activity
Methyl 2-(3-cyano-4-nitrophenyl)-2-(o-tolyl)acetate is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. Its molecular formula is , with a molecular weight of 310.30 g/mol. The compound features both cyano and nitro groups on an aromatic ring, contributing to its unique chemical reactivity and biological activity.
Structural Characteristics
The structural composition of this compound includes:
- Methyl Ester Group : Enhances solubility and reactivity.
- Cyano Group : Increases electrophilicity, potentially interacting with biological targets.
- Nitro Group : Known for its ability to influence biological activity through redox reactions.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial properties. The interaction of the compound with various biological molecules suggests its potential applications in pharmacology.
Antimicrobial Activity
Studies have shown that compounds with similar structural features can exhibit substantial antimicrobial effects. For instance, the presence of both cyano and nitro groups is often associated with enhanced antibacterial and antifungal activities.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| C. albicans | 0.0048 mg/mL |
These values indicate that this compound could be effective against both Gram-positive and Gram-negative bacteria as well as fungi, which is crucial for developing new antimicrobial agents.
The biological activity of this compound may be attributed to several mechanisms:
- Enzymatic Interaction : The ester group can undergo hydrolysis by esterases, leading to active metabolites that may inhibit microbial growth.
- Protein Binding : The cyano and nitro groups might interact with proteins or enzymes, altering their activity and stability, which can disrupt microbial metabolism.
Case Studies
Recent studies have highlighted the efficacy of similar compounds in various biological contexts:
- A study investigating the antibacterial effects of monomeric alkaloids found that compounds with similar nitro and cyano functionalities exhibited potent activity against E. coli and other pathogens .
- Another investigation into the antiproliferative effects of ethanoanthracenes demonstrated that structural modifications could enhance activity against cancer cell lines, indicating a potential for this compound in oncology .
Q & A
Q. What are the common synthetic routes for Methyl 2-(3-cyano-4-nitrophenyl)-2-(o-tolyl)acetate, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or esterification reactions. Key steps include:
- Esterification : Reacting a carboxylic acid derivative (e.g., 3-cyano-4-nitrophenylacetic acid) with methanol under acidic catalysis.
- Substitution : Introducing the o-tolyl group via coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) .
Optimization involves adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (60–80°C for esterification), and catalysts (e.g., DMAP for ester yield enhancement). Monitoring via TLC or HPLC ensures reaction completion .
Q. How is the structure of this compound confirmed using spectroscopic techniques?
Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy : H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and ester methyl groups (δ 3.7–3.9 ppm). C NMR confirms nitrile (δ ~115 ppm) and nitro groups (δ ~150 ppm) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated in related heterocyclic esters (e.g., dihedral angles between aromatic rings ~57.9°) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 351.1) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential nitro group toxicity .
- Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound in anticancer research?
Methodological Answer: SAR studies involve:
- Functional Group Modifications : Replacing the nitrile (-CN) with halogens (e.g., -F) or sulfonamides to enhance bioavailability. Fluorinated analogs (e.g., Ethyl 2,2-Difluoro-2-(4-nitrophenyl)acetate) show improved metabolic stability .
- Biological Assays : Testing cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. IC values correlate with electron-withdrawing groups (e.g., nitro) enhancing activity .
- Computational Modeling : Docking studies (e.g., AutoDock) predict interactions with targets like lactate dehydrogenase A (LDH-A) .
Q. How can researchers address contradictions in biological activity data across different studies involving this compound?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate purity via HPLC (>95%) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects in DMSO) .
Q. What methodologies are used to study the compound’s crystallization behavior and polymorph stability?
Methodological Answer:
- Crystallization Screening : Use solvent/antisolvent diffusion (e.g., ethyl acetate/hexane) to isolate polymorphs.
- DSC/TGA : Differential scanning calorimetry identifies melting points () and thermal stability. For example, related chromen-4-one derivatives show ~180–200°C .
- PXRD : Powder X-ray diffraction distinguishes polymorphic forms by unique diffraction patterns .
Q. How can the nitro and cyano groups influence the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position and stabilizing intermediates in SNAr reactions .
- Cyano Group : Enhances electrophilicity of adjacent carbonyls, facilitating nucleophilic attack (e.g., by amines in amidation reactions). Reactivity can be modulated using Lewis acids (e.g., ZnCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
